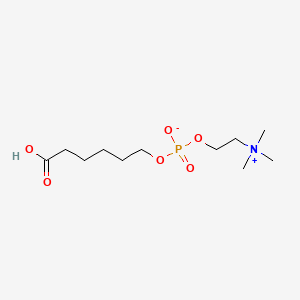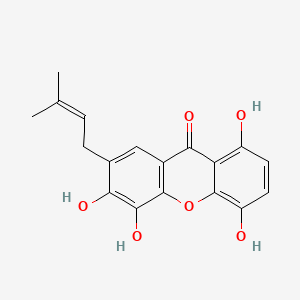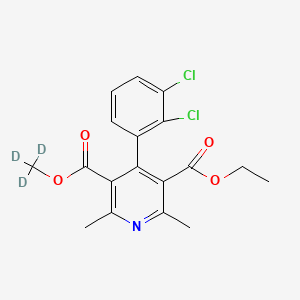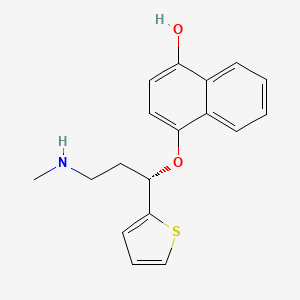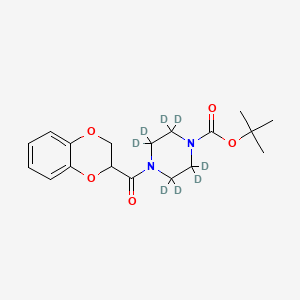
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 (4-Boc-1-BDP-d8) is a novel synthetic compound that has been gaining attention in the scientific community due to its unique properties. 4-Boc-1-BDP-d8 is a stable, non-toxic, and water-soluble compound that can be synthesized in a variety of ways. It has been used in a variety of scientific research applications, including drug synthesis, biochemistry, and physiology.
Wissenschaftliche Forschungsanwendungen
4-Boc-1-BDP-d8 has been used in a variety of scientific research applications. It has been used as a model compound for drug synthesis, as it is stable and non-toxic. It has also been used in biochemistry and physiology research, as it has been found to have a variety of biochemical and physiological effects.
Wirkmechanismus
4-Boc-1-BDP-d8 has been found to interact with a variety of proteins, receptors, and enzymes in the body. It has been shown to bind to the enzyme phospholipase A2, which is involved in the breakdown of fatty acids. It has also been found to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
4-Boc-1-BDP-d8 has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the breakdown of fatty acids, which can lead to an increase in the levels of fatty acids in the body. It has also been found to modulate the activity of the serotonin receptor 5-HT1A, which can lead to a decrease in anxiety and an increase in mood.
Vorteile Und Einschränkungen Für Laborexperimente
4-Boc-1-BDP-d8 has several advantages for use in lab experiments. It is a stable, non-toxic, and water-soluble compound, which makes it easy to handle and store. It is also cost-effective and can be synthesized in a variety of ways. However, 4-Boc-1-BDP-d8 has some limitations for use in lab experiments. It is not as selective as other compounds, which means that it may interact with other proteins, receptors, and enzymes in the body.
Zukünftige Richtungen
There are several potential future directions for 4-Boc-1-BDP-d8. It could be used to develop new drugs that target specific proteins, receptors, and enzymes in the body. It could also be used to further study the biochemical and physiological effects of fatty acid metabolism and serotonin receptor activity. Additionally, 4-Boc-1-BDP-d8 could be used to develop new methods for synthesizing compounds in the lab.
Synthesemethoden
4-Boc-1-BDP-d8 can be synthesized via a method called the “Boc-protection strategy”. This method involves the reaction of a primary amine with a Boc-protected anhydride, followed by the addition of a base to deprotect the Boc group. The resulting compound is 4-Boc-1-BDP-d8. This method has been found to be efficient and cost-effective for the synthesis of 4-Boc-1-BDP-d8.
Eigenschaften
IUPAC Name |
tert-butyl 2,2,3,3,5,5,6,6-octadeuterio-4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5/c1-18(2,3)25-17(22)20-10-8-19(9-11-20)16(21)15-12-23-13-6-4-5-7-14(13)24-15/h4-7,15H,8-12H2,1-3H3/i8D2,9D2,10D2,11D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZNAIDAUTTZNO-JNJBWJDISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C(=O)C2COC3=CC=CC=C3O2)([2H])[2H])([2H])[2H])C(=O)OC(C)(C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Boc-1-(1,4-benzodioxan-2-ylcarbonyl)piperazine-d8 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,7-(Epoxymethano)furo[3,4-d]pyrimidine (9CI)](/img/no-structure.png)


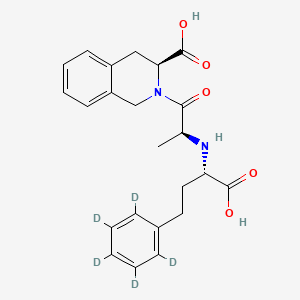
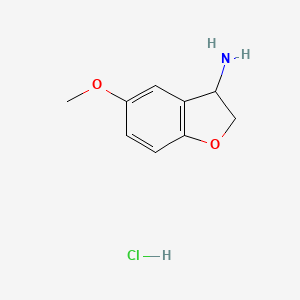
![6-[3,6-Bis(dimethylamino)xanthen-9-ylidene]-3-iminocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B563383.png)
